![molecular formula C15H18N2O3 B5863022 1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
1-[3-(2-nitrophenyl)acryloyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-nitrophenyl)acryloyl]azepane, commonly known as NPA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. NPA belongs to the class of azepane derivatives, which have been extensively studied for their biological activities.
作用機序
NPA is believed to inhibit the activity of ACAT by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the synthesis of cholesterol esters, which ultimately leads to a reduction in their accumulation in cells. The exact mechanism of NPA's binding to ACAT is still being studied, and further research is needed to fully understand the molecular interactions involved.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on ACAT, NPA has been shown to have other biochemical and physiological effects. NPA has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. This effect has been demonstrated in several cancer cell lines, including breast, prostate, and colon cancer cells. NPA has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
NPA has several advantages as a research tool, including its high purity and specificity for ACAT inhibition. However, there are also some limitations to its use in lab experiments. NPA has been reported to have low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the potential for off-target effects of NPA on other proteins and enzymes must be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on NPA. One area of interest is the development of NPA analogs with improved solubility and specificity for ACAT inhibition. Another area of focus is the exploration of NPA's potential as a therapeutic agent for the treatment of atherosclerosis and other diseases involving cholesterol accumulation. Additionally, further research is needed to fully understand the molecular mechanisms underlying NPA's effects on apoptosis and inflammation.
合成法
The synthesis of NPA involves the reaction of 2-nitrobenzaldehyde with 7-aminoheptanoic acid, followed by the addition of acetic anhydride and pyridine. The resulting product is purified through column chromatography to obtain NPA in high purity. The synthesis of NPA has been reported in several studies, and the yield and purity of the product can be optimized through modifications in the reaction conditions.
科学的研究の応用
NPA has been used as a research tool in several studies due to its ability to selectively bind to and inhibit the activity of specific proteins. NPA has been shown to inhibit the activity of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. This inhibition has been demonstrated to reduce the accumulation of cholesterol esters in cells and may have potential therapeutic applications in the treatment of atherosclerosis.
特性
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(16-11-5-1-2-6-12-16)10-9-13-7-3-4-8-14(13)17(19)20/h3-4,7-10H,1-2,5-6,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQXZZDJDBICBC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

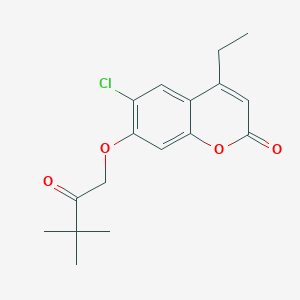
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
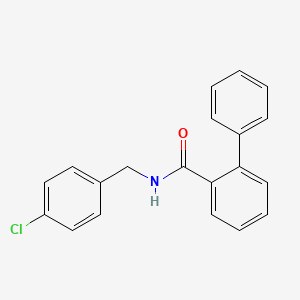
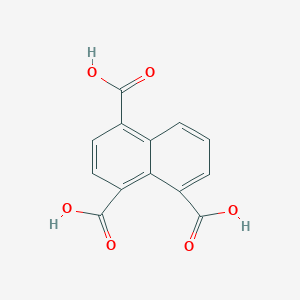
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)
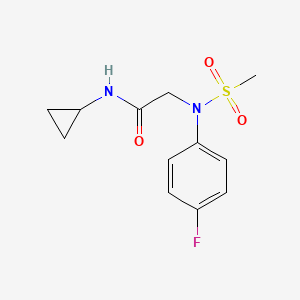
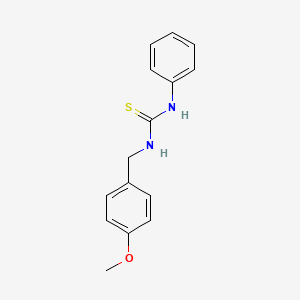


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)